(2E)-3-(4-Ethoxyphenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile
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Overview
Description
(2E)-3-(4-Ethoxyphenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile is an organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-Ethoxyphenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of Ethoxyphenyl Groups: The ethoxyphenyl groups can be introduced via electrophilic aromatic substitution reactions using ethoxybenzene and suitable electrophiles.
Formation of the Prop-2-enenitrile Moiety: The nitrile group can be introduced through a Knoevenagel condensation reaction between an aldehyde and a nitrile compound in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl groups, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The thiazole ring and ethoxyphenyl groups can participate in various substitution reactions, such as halogenation and alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) or halogenating agents (NBS, NCS).
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(4-Ethoxyphenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a potential candidate for the development of enzyme inhibitors or receptor agonists/antagonists.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with biological targets such as enzymes and receptors.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (2E)-3-(4-Ethoxyphenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazole ring and ethoxyphenyl groups can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes or binding pockets of receptors. This interaction can modulate the activity of the target protein, leading to a biological response.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: This compound shares the ethoxyphenyl group but lacks the thiazole ring and nitrile group.
Dichloroaniline: This compound contains an aniline ring substituted with chlorine atoms, differing significantly in structure and properties.
2-Hydroxy-2-methylpropiophenone: This compound is a radical photoinitiator used in polymerization, differing in both structure and application.
Uniqueness
(2E)-3-(4-Ethoxyphenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile is unique due to its combination of a thiazole ring, ethoxyphenyl groups, and a nitrile group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(E)-3-(4-ethoxyphenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c1-3-25-19-9-5-16(6-10-19)13-18(14-23)22-24-21(15-27-22)17-7-11-20(12-8-17)26-4-2/h5-13,15H,3-4H2,1-2H3/b18-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEDMMAOSPGVHA-QGOAFFKASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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